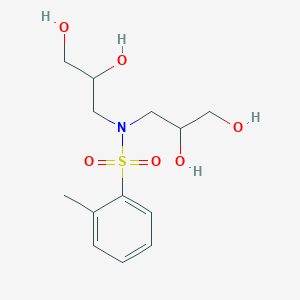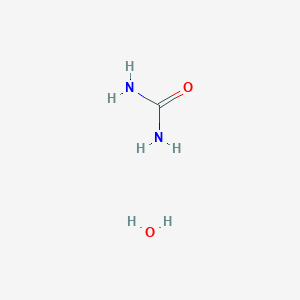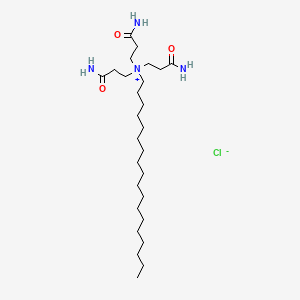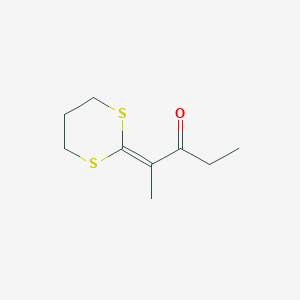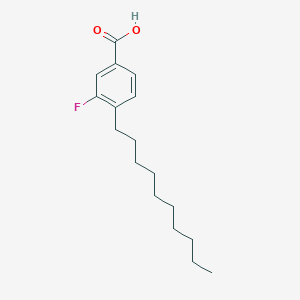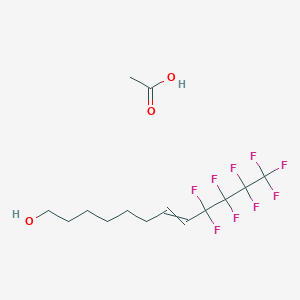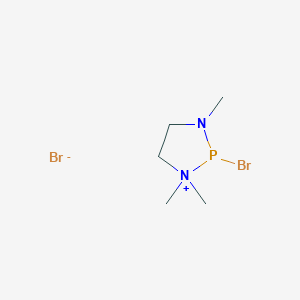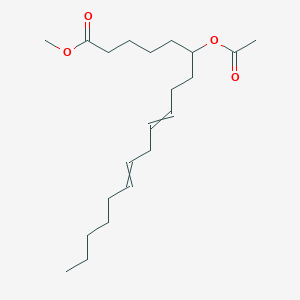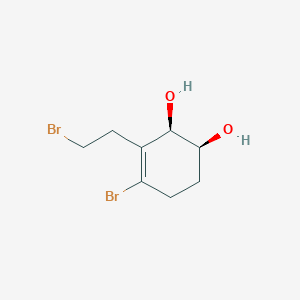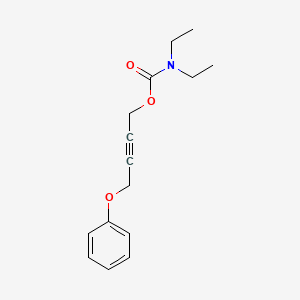
4-Phenoxybut-2-yn-1-yl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenoxybut-2-yn-1-yl diethylcarbamate is an organic compound with the molecular formula C15H19NO3. It is a derivative of carbamate and contains both phenoxy and butynyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxybut-2-yn-1-yl diethylcarbamate typically involves the reaction of 4-phenoxybut-2-yne-1-ol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Phenoxybut-2-yn-1-yl diethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
4-Phenoxybut-2-yn-1-yl diethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenoxybut-2-yn-1-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Iodopropynyl butylcarbamate: Another carbamate derivative with antifungal properties.
Diethylcarbamazine: Used as an anthelmintic agent.
Uniqueness
4-Phenoxybut-2-yn-1-yl diethylcarbamate is unique due to its combination of phenoxy and butynyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
138310-04-0 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-phenoxybut-2-ynyl N,N-diethylcarbamate |
InChI |
InChI=1S/C15H19NO3/c1-3-16(4-2)15(17)19-13-9-8-12-18-14-10-6-5-7-11-14/h5-7,10-11H,3-4,12-13H2,1-2H3 |
InChI Key |
KEUMNXTVTSPXRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OCC#CCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


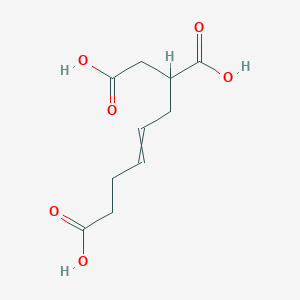
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
